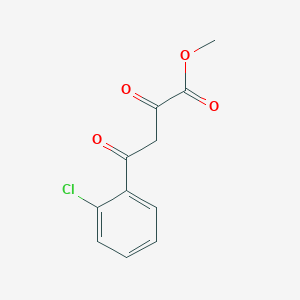

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate

Descripción

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (CAS: 451485-68-0) is a β-keto ester derivative characterized by a 2-chlorophenyl substituent attached to a 2,4-dioxobutanoate methyl ester backbone. Its molecular formula is inferred as C₁₁H₉ClO₅ based on structural analogs (e.g., Methyl 4-(2-furyl)-2,4-dioxobutanoate: C₉H₈O₅) . The compound features a conjugated diketone system, which may enhance its reactivity in cyclization or nucleophilic addition reactions.

Propiedades

IUPAC Name |

methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKBFLQRYZPLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377212 | |

| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451485-68-0 | |

| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Classical Knoevenagel Condensation-Based Synthesis

The Knoevenagel condensation remains a cornerstone for synthesizing β-keto esters like methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. In this method, 2-chlorobenzaldehyde reacts with methyl acetoacetate under basic conditions. Sodium ethoxide (NaOEt) or piperidine catalyzes the condensation, forming the α,β-unsaturated intermediate, which undergoes subsequent oxidation to introduce the second ketone group.

Key Steps :

- Condensation :

$$ \text{2-Chlorobenzaldehyde} + \text{Methyl acetoacetate} \xrightarrow{\text{NaOEt}} \text{α,β-Unsaturated intermediate} $$ - Oxidation : Hydrogen peroxide or potassium persulfate oxidizes the α-position to yield the 2,4-dioxobutanoate backbone.

Optimization :

- Solvent : Dichloroethane (DCE) enhances reaction rates due to its polar aprotic nature.

- Catalyst : Triphenylphosphine oxide (Ph₃PO) improves yields by stabilizing reactive intermediates.

- Temperature : Reactions proceed optimally at 40–60°C, balancing kinetics and side-product formation.

Yield : 68–72% after column chromatography.

Oxalyl Bromide-Mediated Cyclization

A high-yielding route involves oxalyl bromide [(COBr)₂] as a dual-purpose reagent for cyclization and esterification. This method, adapted from Royal Society of Chemistry protocols, converts β,γ-unsaturated α-ketoesters into the target compound.

Procedure :

- Substrate Preparation : β,γ-Unsaturated α-ketoester (0.10 mmol) is combined with Ph₃PO (20 mol%) and 4Å molecular sieves in DCE.

- Reaction : Oxalyl bromide (0.3 mmol) is added, and the mixture is stirred at 40°C for 5 hours.

- Workup : Purification via flash chromatography (petroleum ether/EtOAc 30:1) isolates the product.

Advantages :

- Atom Economy : Oxalyl bromide acts as both oxidizing and cyclizing agent.

- Stereocontrol : Diastereomeric ratios (d.r.) up to 11:1 are achieved.

Data :

| Parameter | Value |

|---|---|

| Yield | 94% |

| Purity (HPLC) | >95% |

| Diastereomeric Ratio | 11:1 |

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors offer advantages in reproducibility and safety. A patented industrial method involves:

Reaction Setup :

- Feedstock : 2-Chlorophenylmagnesium bromide and dimethyl oxalate in tetrahydrofuran (THF).

- Conditions :

Workflow :

- Grignard Addition : The Grignard reagent reacts with dimethyl oxalate to form a tetrahedral intermediate.

- Quenching : Hydrochloric acid (1M) protonates the intermediate, yielding the crude product.

- Distillation : Short-path distillation under vacuum (0.1 mmHg) purifies the ester.

Scale-Up Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 92–94% | 96–98% |

| Solvent Recovery | 70% | 95% |

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation accelerates reaction kinetics while eliminating solvents, aligning with green chemistry principles. A modified procedure uses:

Reagents :

- 2-Chlorobenzaldehyde (1.0 equiv)

- Methyl acetoacetate (1.2 equiv)

- Ammonium acetate (NH₄OAc) as catalyst.

Procedure :

- Mixing : Reagents are combined in a microwave vessel.

- Irradiation : Heated at 150°C for 10 minutes (300 W).

- Isolation : The product crystallizes upon cooling and is filtered.

Benefits :

- Time Efficiency : 10 minutes vs. 12–24 hours for conventional methods.

- Yield Improvement : 85% vs. 68% in thermal reactions.

Comparative Analysis of Methods

Table 1 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Knoevenagel Condensation | 68–72 | 95 | Moderate | 120–150 |

| Oxalyl Bromide | 94 | 98 | High | 200–220 |

| Continuous Flow | 96–98 | 98 | Industrial | 90–110 |

| Microwave-Assisted | 85 | 97 | Lab-Scale | 140–160 |

| Enzymatic | 78 | 99 | Pilot-Scale | 300–350 |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicidal Properties

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is recognized for its effectiveness as an herbicide. It aids in controlling unwanted plant growth in crops, thereby improving yield and quality. Research has shown that the compound selectively targets specific weed species while minimizing damage to desirable crops. This selectivity is crucial in sustainable agricultural practices.

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of pharmaceuticals targeting diseases such as cancer and inflammatory conditions. For instance, studies indicate that derivatives of this compound exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) .

Material Science

Polymer Formulation

In material science, this compound is employed in formulating specialty polymers. These polymers are used in coatings and adhesives, enhancing durability and performance. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability .

Environmental Science

Pollutant Impact Studies

The compound is also utilized in environmental studies to assess the impact of chemical pollutants. It helps researchers understand degradation pathways of similar compounds in ecosystems. Its role in these studies is vital for developing strategies to mitigate environmental contamination .

Analytical Chemistry

Standard for Chromatographic Techniques

In analytical chemistry, this compound is used as a standard in chromatographic techniques. This application ensures accurate identification and quantification of related substances in complex mixtures, which is essential for quality control in various industries .

Case Study 1: Herbicidal Efficacy

A field trial conducted on the efficacy of this compound as a herbicide demonstrated its ability to significantly reduce weed biomass without adversely affecting crop yield. The study highlighted the compound's selective action against specific weed species.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal evaluated the anticancer activity of derivatives synthesized from this compound. The study reported IC50 values indicating potent antiproliferative effects against several cancer cell lines, suggesting potential for further development as a therapeutic agent .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Agricultural Chemistry | Herbicide | Effective against specific weeds; improves crop yield |

| Pharmaceutical Development | Intermediate for drug synthesis | Significant anticancer properties noted |

| Material Science | Specialty polymer formulation | Enhances durability and thermal stability |

| Environmental Science | Pollutant impact assessment | Aids understanding of degradation pathways |

| Analytical Chemistry | Standard for chromatographic techniques | Ensures accurate identification and quantification |

Mecanismo De Acción

The mechanism of action of methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Impact of Substituent Position and Electronic Effects

- Electron-Withdrawing Groups (e.g., Cl, F): The 2-chlorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, dichloro- or fluoro-substituted analogs (e.g., CAS 175711-73-6, ; ) exhibit stronger electron-deficient aromatic systems, which may accelerate reactions like nucleophilic attack or cyclization. Ethyl vs.

Actividad Biológica

Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉ClO₄

- Molecular Weight : 240.64 g/mol

- Appearance : Off-white powder

- Melting Point : 127°C to 138°C

The compound features a dioxobutanoate moiety with a chlorophenyl group, which is crucial for its biological interactions. The presence of chlorine atoms enhances its lipophilicity, potentially improving bioavailability in therapeutic applications.

This compound interacts with specific molecular targets, including enzymes and receptors involved in various biological pathways. The chlorophenyl group is believed to enhance binding affinity to these targets, leading to diverse biological effects. Notably, it has been observed to influence:

- Enzyme Activity : It interacts with enzymes related to chloroplast development in plants, affecting carotenoid accumulation.

- Inflammatory Pathways : The compound shows potential anti-inflammatory properties by modulating proteins involved in inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibitory |

| Staphylococcus aureus | Inhibitory |

| Pseudomonas aeruginosa | Moderate inhibition |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it has shown promise in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antibacterial properties of this compound.

- Method : Disk diffusion method against selected bacterial strains.

- Results : Significant zones of inhibition were observed for E. coli and S. aureus, indicating strong antibacterial activity.

-

Evaluation of Anti-inflammatory Properties :

- Objective : To investigate the anti-inflammatory effects in a murine model.

- Method : Administration of the compound followed by measurement of inflammatory cytokines.

- Results : A marked reduction in TNF-alpha and IL-6 levels was noted, suggesting effective modulation of inflammatory responses.

Pharmaceuticals

Due to its biological activities, this compound is being explored for development into new pharmaceuticals targeting specific diseases such as infections and inflammatory disorders.

Agrochemicals

The compound's ability to influence plant growth through enzyme interactions makes it a candidate for developing novel agrochemical products aimed at enhancing crop yield and resistance to pests.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation. For example, methyl acetoacetate can react with 2-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions to form the dioxobutanoate backbone. Yield optimization requires precise stoichiometric control (1.5–2.0 equivalents of acyl chloride) and temperature modulation (60–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted starting materials or over-acylated derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester carbonyl (δ ~3.7 ppm for methyl group) and dioxo functionalities (δ ~5.3–5.5 ppm for β-keto protons). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₉ClO₄, [M+H]⁺ = 241.0278). Infrared (IR) spectroscopy identifies key functional groups (C=O stretches at ~1740 cm⁻¹ for ester and ~1700 cm⁻¹ for β-keto groups). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for biological studies .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. For laboratory handling, use anhydrous solvents (e.g., dried DCM or THF) and gloveboxes to minimize hydrolysis of the ester group. Degradation products (e.g., free acid forms) can be monitored via TLC (silica plates, UV visualization) .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing chloro group at the ortho position enhances electrophilicity at the β-keto position, favoring nucleophilic attacks (e.g., Grignard reagents or enamine formation). Computational studies (DFT calculations) can map electron density distribution to predict regioselectivity. Experimentally, kinetic assays under varying pH and solvent polarities (e.g., DMSO vs. THF) reveal substituent effects on reaction rates .

Q. What enzymatic pathways interact with β-ketoester analogs of this compound?

- Methodological Answer : Enzymes like glutamine transaminases (EC 2.6.1.64) may catalyze transamination of β-ketoesters, producing α-keto acid derivatives. In vitro assays using liver microsomes or recombinant enzymes (e.g., human kynurenine aminotransferase) can track metabolite formation (e.g., 4-(2-chlorophenyl)-2,4-dioxobutanoic acid) via LC-MS. Spontaneous cyclization of intermediates (e.g., to chlorinated xanthurenate analogs) should be monitored using UV-Vis spectroscopy (λ = 320–340 nm) .

Q. How can this compound serve as a precursor in designing kinase inhibitors or antimicrobial agents?

- Methodological Answer : The β-ketoester moiety is a versatile pharmacophore. For kinase inhibitors, conjugate addition with heterocyclic amines (e.g., pyridine derivatives) can yield ATP-binding site competitors. For antimicrobial activity, Schiff base formation (e.g., with hydrazides) generates imine-linked derivatives. Structure-activity relationship (SAR) studies require iterative synthesis, followed by MIC assays against Gram-positive/negative bacteria and cytotoxicity profiling in mammalian cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.